L-Threose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915184, DTXSID601017426 | |
| Record name | L-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-44-3, 29884-64-8 | |
| Record name | L-Threose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Threose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-threose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THREOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of L Threose
Enantioselective Synthesis of L-Threose
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective synthesis aims to produce a single enantiomer, this compound, in high purity, avoiding the formation of its mirror image, D-Threose. Various strategies have been developed to achieve this, including methods to ensure chiral purity, stereoselective reduction techniques, and enzymatic resolution.
Methodologies for Chiral Purity Achievement
Achieving high chiral purity is a critical aspect of enantioselective synthesis. Organocatalysis has emerged as a powerful tool in this regard. For instance, the self-aldol reaction of glycolaldehyde (B1209225), a precursor to threose, can be promoted by amino acids. Studies have shown that L-isovaline in an aqueous medium can catalyze this reaction to produce aldol (B89426) products, including this compound, with a modest enantiomeric excess (ee) of up to 10.7% e-bookshelf.de. While this demonstrates the potential of organocatalysis, further optimization is necessary to achieve the high levels of purity often required.
Stereoselective Reduction Strategies
Stereoselective reduction of a suitable precursor is a common and effective strategy for establishing the desired stereochemistry in this compound. This often involves the use of chiral catalysts or reagents that preferentially deliver a hydride to one face of a carbonyl group. Asymmetric hydrogenation and transfer hydrogenation are powerful techniques that utilize chiral metal complexes to achieve high enantioselectivity in the reduction of ketones and other prochiral substrates nih.gov. While specific examples detailing the direct stereoselective reduction to form this compound are not abundant in readily available literature, the principles of these well-established methods are applicable to appropriately designed precursors. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the stereochemical outcome and yield of the desired this compound enantiomer.
Enzymatic Resolution Approaches
Enzymatic resolution offers a highly selective method for separating enantiomers from a racemic mixture. Lipases are a class of enzymes widely used for this purpose due to their ability to selectively catalyze reactions on one enantiomer, leaving the other unreacted. This kinetic resolution can be applied to racemic mixtures of threose derivatives. For example, lipase-catalyzed hydrolysis or transesterification of a racemic threose ester can lead to the separation of the L- and D-enantiomers with high enantiomeric excess nih.govjocpr.commdpi.commdpi.com. The success of this approach depends on the substrate, the choice of lipase, the acyl donor, and the reaction medium nih.govjocpr.commdpi.commdpi.com.
| Enzyme Type | Reaction Type | Substrate Example | Potential Outcome |
| Lipase | Kinetic Resolution (Hydrolysis/Transesterification) | Racemic Threose Acetate (B1210297) | Separation of this compound and D-Threose derivatives with high enantiomeric purity |
Chemical Synthesis from Precursor Molecules
The synthesis of this compound can also be accomplished by utilizing readily available chiral molecules as starting materials. This approach, often referred to as chiral pool synthesis, leverages the existing stereochemistry of natural products to build the target molecule.
Degradation of Larger Sugars (e.g., L-Xylose, D-Sorbitol)
Larger carbohydrates can serve as precursors for this compound through degradation reactions that shorten the carbon chain.
The oxidative degradation of D-xylose can be engineered to yield smaller sugars. The xylose oxidative pathway involves the oxidation of xylose to xylonolactone, which is then converted to xylonate. Further enzymatic steps convert xylonate into smaller molecules like pyruvate (B1213749) and glycolaldehyde d-nb.inforesearchgate.net. While not a direct conversion to this compound, this pathway demonstrates the principle of breaking down larger sugars into smaller, functionalized units that could potentially be used in this compound synthesis.
A notable method involves the photocatalytic treatment of D-Sorbitol. When D-Sorbitol is treated with a TiO2 photocatalyst under light irradiation, a variety of sugars are produced, including threose acs.org. This process involves decarbonization and C-C bond cleavage of the sorbitol backbone.
Conversion from other Chiral Building Blocks
This compound can be synthesized from other readily available chiral molecules. A significant precursor is L-ascorbic acid (Vitamin C). The degradation of L-ascorbic acid, particularly in the presence of oxygen at a neutral pH, leads to the formation of this compound tandfonline.comtandfonline.comnih.gov. This degradation pathway involves the formation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid as intermediates, with the latter being a primary source of this compound tandfonline.comtandfonline.com.
This compound itself serves as a chiral building block in the synthesis of L-ascorbic acid. In these syntheses, this compound is condensed with other small molecules, such as ethyl glyoxylate, to construct the six-carbon backbone of ascorbic acid acs.orgresearchgate.net. This highlights the central role of this compound as a C4 chiral unit in carbohydrate chemistry.
Another example is the synthesis of L-xylose from D-gluconolactone, which involves an oxidative degradation step using reagents like Dess-Martin periodinane researchgate.net. This demonstrates the conversion of one chiral sugar into another through a series of chemical transformations, a strategy that can be adapted for the synthesis of this compound from suitable chiral precursors.
Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives is fundamental to exploring their potential applications, most notably in the construction of TNA. These synthetic routes are often complex, requiring multiple steps and careful control of stereochemistry to yield the desired products in high purity.
Threose Nucleic Acid (TNA) Monomer Synthesis
TNA is an artificial genetic polymer composed of α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds. escholarship.org Its structural simplicity and remarkable ability to form stable duplexes with itself, DNA, and RNA have made it a subject of intense research. wpmucdn.com The synthesis of TNA monomers is a critical first step in the production of TNA oligonucleotides for various research applications.
The synthesis typically begins with a readily available starting material like L-ascorbic acid, which is converted to a protected threofuranosyl sugar in four steps. wpmucdn.comnih.govelsevierpure.comwpmucdn.com This is followed by Vorbrüggen-Hilbert-Johnson glycosylation to introduce the nucleobases (adenine, cytosine, guanine, thymine, and diaminopurine), yielding the desired threofuranosyl nucleosides. wpmucdn.comnih.govelsevierpure.com
The conversion of the synthesized threofuranosyl nucleosides into their corresponding dimethoxytrityl (DMTr)-protected phosphoramidite (B1245037) monomers is achieved in four additional steps. wpmucdn.comnih.govelsevierpure.com These phosphoramidite monomers are the essential building blocks for constructing TNA oligonucleotides using a standard DNA synthesizer for solid-phase synthesis. wpmucdn.comnih.govelsevierpure.com This method allows for the controlled, sequential addition of monomers to create TNA polymers of a desired sequence. nih.govelsevierpure.com
A key intermediate in this process is 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose, which is used for the preparation of the threofuranosyl nucleosides for cytosine, guanine, and thymine. wpmucdn.com For the adenine (B156593) nucleoside, 1,2,3-tri-O-benzoyl-L-threofuranose is utilized. wpmucdn.com
Table 1: Key Steps in TNA Phosphoramidite Monomer Synthesis
| Step | Description | Starting Material | Key Reagents/Conditions | Product |
| 1 | Oxidative Degradation | L-Ascorbic Acid | CaCO3, H2O2 | L-Threonic Acid |
| 2 | Lactonization & Benzoylation | L-Threonic Acid | TsOH, MeCN, Benzoyl Chloride | 2,3-di-O-benzoyl-L-threonolactone |
| 3 | Reduction | 2,3-di-O-benzoyl-L-threonolactone | DIBAL-H | 2,3-di-O-benzoylated lactol |
| 4 | Acetylation | 2,3-di-O-benzoylated lactol | Acetic Anhydride, Pyridine | 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose |
| 5 | Glycosylation | Protected Threofuranose Sugar & Nucleobase | Vorbrüggen-Hilbert-Johnson conditions | Threofuranosyl Nucleoside |
| 6 | DMTr Protection | Threofuranosyl Nucleoside | DMTr-Cl, Pyridine | DMTr-protected Nucleoside |
| 7 | Phosphitylation | DMTr-protected Nucleoside | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DMTr-protected Phosphoramidite Monomer |
For polymerase-mediated synthesis of TNA, the corresponding nucleoside 3'-triphosphates (tNTPs) are required. nih.gov The synthesis of α-L-threofuranosyl nucleoside triphosphates of thymine, guanine, and 2,6-diaminopurine (B158960) (tTTP, tGTP, and tDTP) has been achieved from 2'-O-DMT-protected derivatives using the Eckstein method. nih.gov The corresponding cytosine derivative (tCTP) is prepared from the 2'-O-acetyl derivative. nih.gov These tNTPs, despite being one carbon shorter than their natural deoxyribonucleoside triphosphate counterparts, serve as effective substrates for certain DNA polymerases. nih.gov
The phosphorylation of the 3'-hydroxyl group in TNA can be challenging due to steric hindrance. researchgate.net However, a one-pot reaction has been developed for the synthesis of tNTPs from their 3'-O-phosphoramidite derivatives, which is reported to be less sensitive to moisture than traditional methods. researchgate.net
Developing regioselective protection strategies for the hydroxyl groups of this compound is crucial for the efficient synthesis of TNA monomers. A new synthetic route has been developed for α-L-threose nucleoside phosphonates that proceeds via 2-O and 3-O selectively protected this compound. acs.orgnih.gov
Key intermediates in this strategy include 2-O-benzoyl-L-threonolactone and 1-O-acetyl-2-O-benzoyl-3-O-t-butyldiphenylsilyl-L-threofuranose. acs.orgnih.gov These intermediates have been functionalized to synthesize modified this compound nucleosides, such as 2'-deoxy-2'-fluoro- and 3'-C-ethynyl this compound 3'-O-phosphonate nucleosides. acs.orgnih.gov The development of such selectively protected intermediates provides a more direct pathway for the synthesis of TNA phosphoramidites and triphosphates, avoiding the need for the separation of isomeric mixtures that can arise from non-selective protection. acs.org
While chemical synthesis has been instrumental in producing TNA monomers and oligomers, recent advances in enzyme engineering offer a promising avenue for large-scale and more efficient TNA synthesis. technologynetworks.comsciencedaily.comuci.edu Researchers have engineered a highly efficient enzyme, a TNA polymerase named 10-92, that can synthesize TNA faithfully and rapidly. technologynetworks.comsciencedaily.comuci.edu
This engineered polymerase was created using homologous recombination, a technique that rearranges polymerase fragments from related species of archaebacteria. technologynetworks.comuci.edu Through directed evolution, variants with progressively increasing activity were identified, culminating in the 10-92 polymerase, which exhibits activity within the range of natural enzymes. technologynetworks.comuci.edu The ability to enzymatically synthesize TNA opens up possibilities for producing longer and more complex TNA molecules, which is crucial for the development of TNA-based therapeutics and diagnostics. escholarship.orgtechnologynetworks.comsciencedaily.comuci.edu
Synthesis of this compound Phenylosazone
The formation of phenylosazones is a classic reaction in carbohydrate chemistry used for the identification and characterization of sugars. mgcub.ac.in The reaction involves treating the sugar with an excess of phenylhydrazine (B124118). ajgreenchem.comajgreenchem.com this compound, being an aldose, reacts with three moles of phenylhydrazine to form a crystalline product known as this compound phenylosazone. mgcub.ac.in This reaction results in the loss of stereochemistry at the C-2 position.
The synthesis typically involves dissolving the sugar, phenylhydrazine hydrochloride, and a buffer like sodium acetate in water and heating the mixture. ajgreenchem.comajgreenchem.com The characteristic crystalline osazone then precipitates from the solution. The melting point and crystal morphology of the osazone can be used to help identify the original sugar.
Synthesis of Deuterated this compound Derivatives
The strategic incorporation of deuterium (B1214612) into organic molecules is a powerful tool in mechanistic studies, metabolic tracing, and for enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. While specific literature detailing the synthesis of deuterated this compound derivatives is not abundant, established methodologies for the deuteration of chiral compounds can be applied.
One common approach involves the use of deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is effective for the deuteration of molecules with unsaturated bonds or for H-D exchange at activated positions. For this compound, selective protection of the hydroxyl groups would be necessary to direct the deuteration to specific carbon atoms.
Another strategy employs deuterium oxide (D₂O) as the deuterium source. For instance, acid- or base-catalyzed H-D exchange can lead to the incorporation of deuterium at labile positions. More advanced techniques, such as transfer deuteration using a deuterium donor in the presence of a suitable catalyst, could also be employed for the selective deuteration of this compound derivatives. The choice of method would depend on the desired position of the deuterium label and the compatibility with the protecting groups on the this compound scaffold.
Derivatization for Pharmaceutical and Biomedical Applications
The chemical modification of this compound to create derivatives with specific biological activities is an area of significant interest in medicinal chemistry. cymitquimica.com this compound itself is a product of ascorbic acid degradation and is known to participate in glycation processes, which involve the non-enzymatic reaction of sugars with proteins. nih.gov This inherent reactivity can be harnessed to develop derivatives for various applications.
Derivatization strategies can focus on modifying the hydroxyl and aldehyde functional groups of this compound to synthesize compounds with potential therapeutic value. For example, ether and ester derivatives can be prepared to modulate the polarity and bioavailability of the molecule. The aldehyde group can be converted into other functionalities, such as amines or amides, to introduce new pharmacophores.
Given its role in glycation, derivatives of this compound could be explored as inhibitors of advanced glycation end-product (AGE) formation, which is implicated in the pathology of diabetes and other age-related diseases. Furthermore, the chiral scaffold of this compound can be utilized to synthesize novel nucleoside analogs or other bioactive molecules where stereochemistry is crucial for activity. The development of such derivatives is a promising avenue for the discovery of new therapeutic agents. cymitquimica.com
Advanced Stereoselective Transformations Utilizing this compound
The well-defined stereochemistry of this compound makes it an excellent chiral starting material for the synthesis of other enantiomerically pure compounds.
Asymmetric Synthesis using this compound as a Chiral Building Block
In asymmetric synthesis, a chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction before being removed. wikipedia.org this compound and its derivatives can serve as effective chiral building blocks, where the stereocenters of the sugar are transferred to the final product. A notable example is the use of an this compound-derived aldehyde in the total synthesis of Polyoxin J, a potent antifungal agent. In this synthesis, the stereochemistry of the this compound starting material dictates the stereochemistry of key intermediates.
The use of carbohydrates as chiral auxiliaries is a well-established strategy in organic synthesis. wiley-vch.de By attaching a substrate to the this compound scaffold, diastereoselective reactions can be performed, with the stereochemical course of the reaction being controlled by the chiral environment of the sugar. After the desired transformation, the this compound auxiliary can be cleaved to yield the enantiomerically enriched product.
Stereoselective Condensation Reactions
Condensation reactions, such as the aldol reaction, are fundamental carbon-carbon bond-forming reactions in organic synthesis. When these reactions are performed with chiral substrates or in the presence of a chiral catalyst, they can proceed with high stereoselectivity. This compound, with its multiple stereocenters, can participate in stereoselective condensation reactions.
For instance, the aldehyde group of a protected this compound derivative can react with an enolate to form a new carbon-carbon bond with a defined stereochemistry at the newly formed chiral centers. The existing stereocenters of the this compound backbone influence the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This approach allows for the construction of complex acyclic and cyclic molecules with precise control over their stereochemistry.
Nucleophilic Additions to this compound-Derived Nitrones
Nitrones are versatile functional groups that can undergo a variety of nucleophilic addition and cycloaddition reactions. Nitrones derived from this compound have proven to be valuable intermediates in stereoselective synthesis. researchgate.netmuni.cz The reaction of a protected this compound derivative with a hydroxylamine (B1172632) derivative yields a chiral nitrone.
These this compound-derived nitrones can then react with various nucleophiles, such as organometallic reagents or enolates, in a highly diastereoselective manner. The stereochemical outcome of the addition is dictated by the steric and electronic properties of the nitrone and the approaching nucleophile, with the chiral centers of the this compound backbone providing a strong facial bias. researchgate.net
A prominent application of this methodology is in 1,3-dipolar cycloaddition reactions. For example, the reaction of D-threose-derived nitrones with maleimides proceeds with high stereoselectivity to yield complex isoxazolidine (B1194047) structures. umich.edu These cycloadducts can then be further transformed into a variety of nitrogen-containing compounds, such as amino acids and alkaloids, with a high degree of stereocontrol.
Biochemical Roles and Biological Interactions of L Threose and Its Analogues
Role in Metabolic Processes and Pathways
L-Threose participates in certain metabolic routes, particularly those that are synthetically constructed or involve the degradation of other compounds.
Threose-Dependent Glycolaldehyde (B1209225) Assimilation (STEGA) Pathway
The synthetic threose-dependent glycolaldehyde assimilation (STEGA) pathway is a constructed metabolic route that utilizes glycolaldehyde as a starting substrate. In this pathway, two molecules of glycolaldehyde are converted into 2-oxo-4-hydroxybutyrate (OHB) through four sequential enzymatic reactions researchgate.net. This conversion occurs without carbon loss researchgate.net. The STEGA pathway involves the activity of D-threose aldolase, which converts two molecules of glycolaldehyde into D-threose measurebiology.org. Subsequently, D-threose is oxidized to D-threono-1,4-lactone by D-threose dehydrogenase measurebiology.org. The lactone is then cleaved by D-threono-1,4-lactonase to form D-threonate, which is dehydrated to generate 2-oxo-4-hydroxybutyrate (OHB) measurebiology.org. The STEGA pathway can be extended for the biosynthesis of other compounds, such as threonine researchgate.netnih.gov.
Biosynthesis of Threonine from Ethylene (B1197577) Glycol
A synthetic metabolic pathway has been constructed for the carbon-conserving biosynthesis of threonine from ethylene glycol researchgate.netnih.gov. This eight-step pathway extends the STEGA pathway researchgate.netnih.gov. The STEGA pathway produces 2-oxo-4-hydroxybutyrate (OHB), which is then converted to threonine through three additional enzymatic steps catalyzed by homoserine transaminase, homoserine kinase, and threonine synthase researchgate.netnih.gov. This synthetic route has been validated in Escherichia coli strains researchgate.netnih.gov. Studies have shown the production of threonine using this pathway, starting from either glycolaldehyde or ethylene glycol researchgate.netresearcher.life.
Interactions with Biological Molecules
This compound can interact with various biological molecules, leading to reactions such as glycation and serving as a substrate for certain enzymes.
Glycation Reactions with Proteins and Amino Acids
This compound can undergo non-enzymatic glycation reactions with proteins and amino acids nih.govebi.ac.ukcapes.gov.br. This process, part of the Maillard reaction, involves the condensation of the carbonyl group of this compound with amino groups of proteins, particularly the ε-amino group of lysine (B10760008) and potentially α-amino groups of terminal amino acids, and imidazole (B134444) groups of histidine capes.gov.brmdpi.comwikipedia.org. This compound has been shown to glycate and crosslink lens proteins in vitro nih.govebi.ac.uk. A specific glycation end-product derived from the reaction of this compound with proteins has been characterized as formyl threosyl pyrrole (B145914) (FTP), formed by the condensation of the epsilon-amino group of lysine with two molecules of threose ebi.ac.ukcapes.gov.br. The formation of FTP occurs rapidly in the incubation of threose and lysine ebi.ac.ukcapes.gov.br. This glycation process may play a role in protein modifications observed in aging and certain conditions like diabetes ebi.ac.ukcapes.gov.br.
Role in Ascorbic Acid Degradation and Metabolism
This compound is a significant degradation product of ascorbic acid (Vitamin C), particularly at physiological pH in the presence of oxygen nih.govebi.ac.ukresearchgate.net. When compared to other degradation products of ascorbate, this compound demonstrated a notable ability to glycate and crosslink lens proteins in vitro nih.govebi.ac.uk. Studies have investigated the formation of threose from ascorbic acid, dehydro-L-ascorbic acid, and 2,3-diketo-L-gulonic acid, indicating that 2,3-diketo-L-gulonic acid may be the primary source of threose in this reaction researchgate.net. The degradation pathway of ascorbic acid involves oxidation to dehydroascorbic acid and subsequent hydrolysis to 2,3-L-diketogulonate, which can then degrade further researchgate.net.
Enzymatic Biotransformations (e.g., Aldose Reductase Activity)
This compound can serve as a substrate for enzymatic biotransformation, notably by aldose reductase nih.govnih.govingentaconnect.comnih.gov. Aldose reductase is an enzyme involved in the polyol pathway and is known to reduce a variety of aldehydes ingentaconnect.comnih.gov. Studies have shown that aldose reductase in tissues like the lens can utilize this compound, converting it to L-threitol nih.govnih.gov. This enzymatic conversion is considered a possible detoxification mechanism for this compound, potentially preventing protein glycation nih.gov. The activity of aldose reductase with this compound has been demonstrated in rat lens homogenates and with purified enzyme, and this activity can be inhibited by aldose reductase inhibitors like sorbinil (B39211) and quercetin (B1663063) nih.gov.
This compound Nucleic Acids (TNAs) in Biological Systems
This compound Nucleic Acids (TNAs) are synthetic genetic polymers that utilize this compound, a four-carbon sugar, in their backbone instead of the five-carbon sugars (ribose or deoxyribose) found in RNA and DNA, respectively. Research into TNAs explores their potential as alternative genetic systems and their implications for understanding the origins of life and developing novel biotechnological tools.
TNA as a Potential Ancestral Genetic Polymer
TNA has been proposed as a potential precursor to RNA and DNA in the early stages of life protocols.iornceus.comwikidata.orgmpg.denih.gov. This hypothesis is based partly on the structural simplicity of this compound compared to ribose or deoxyribose, suggesting that a TNA backbone might have been more readily synthesized under prebiotic conditions protocols.iompg.de. Some studies indicate that TNA could have functioned as an early genetic material before the emergence of RNA protocols.iornceus.commpg.denih.gov. This positions TNA as a candidate for the genetic material that may have existed during a hypothetical "threose-phosphate" or "TNA world" stage, preceding the "RNA world" and the eventual evolution of the DNA world protocols.iornceus.commpg.denih.gov.
Information Transfer between TNA and DNA/RNA
A significant property of TNA is its capacity to exchange genetic information with both DNA and RNA wikidata.orgmpg.de. This includes the ability for reverse transcription, where information is transferred from an RNA template to a TNA strand, and transcription, where a TNA template can be used to synthesize RNA or DNA wikidata.orgmpg.de. Enzymes have been engineered or identified that can facilitate these cross-system replication and transcription processes wikidata.orgmpg.de. This bidirectional information transfer capability is considered a crucial feature supporting the plausibility of TNA's role in the evolutionary transition from simpler genetic polymers to the current DNA/RNA-based life wikidata.orgmpg.de.
Enzymatic Polymerization of TNA
The synthesis of TNA polymers can be achieved through enzymatic methods rnceus.comwikidata.org. This process involves polymerases capable of incorporating this compound nucleotides into a growing TNA chain rnceus.comwikidata.org. While natural polymerases are typically specific for ribose or deoxyribose nucleotides, directed evolution or engineering approaches have yielded enzymes that can catalyze the polymerization of TNA, either from a TNA template (replication) or from DNA or RNA templates (transcription) rnceus.comwikidata.org. This enzymatic synthesis is fundamental for the in vitro manipulation and propagation of TNA sequences rnceus.comwikidata.org.
Biostability and Nuclease Resistance of TNAs
TNAs exhibit remarkable stability, particularly their resistance to degradation by naturally occurring nucleases protocols.ionih.gov. Unlike DNA and especially RNA, which are susceptible to enzymatic cleavage by a wide range of nucleases, the unique structure of the TNA backbone, featuring the this compound sugar and phosphodiester linkages, renders it largely impervious to these enzymes protocols.ionih.gov. This inherent nuclease resistance is a key characteristic that distinguishes TNA from natural nucleic acids and contributes to its potential utility in applications requiring high biological stability protocols.ionih.gov.
Acid-Mediated Degradation Mechanisms of TNA
While TNA is highly resistant to nucleases, it is susceptible to degradation under acidic conditions. The primary mechanism involves the acid-catalyzed hydrolysis of the phosphodiester bonds within the TNA backbone. This chemical degradation pathway is distinct from the enzymatic breakdown that affects DNA and RNA. Understanding the susceptibility of TNA to acid-mediated hydrolysis is important for its synthesis, purification, storage, and for assessing its potential fate in various chemical environments.
Interaction with Proteins and Cellular Uptake Mechanisms of TNAs
Research explores the interactions of TNA with proteins and potential mechanisms for its uptake into cells mpg.denih.gov. As TNA is not a natural cellular component, its interactions with biological machinery differ from those of DNA and RNA mpg.denih.gov. Studies investigate the ability of TNA molecules to bind specifically to proteins, which could be relevant for developing TNA-based aptamers or other functional molecules mpg.denih.gov. Furthermore, research is ongoing to explore methods for facilitating the cellular uptake of TNAs for potential therapeutic or research applications, considering that their resistance to nucleases might influence their behavior within a cellular context compared to natural nucleic acids mpg.denih.gov.
Applications and Advanced Research Directions of L Threose and Its Derivatives
L-Threose in Synthetic Biology
Synthetic biology, a field dedicated to engineering biological systems with novel functions, has found a significant tool in this compound. opprtna.com Its primary role is as the sugar component in Threose Nucleic Acid (TNA), a synthetic genetic polymer, or xeno nucleic acid (XNA), that is explored as an alternative to DNA and RNA. wikipedia.org TNA's backbone is composed of repeating this compound units linked by phosphodiester bonds. rsc.org This structural alteration—a four-carbon sugar instead of the natural five-carbon ribose or deoxyribose—confers unique properties, including complete resistance to nuclease digestion, making it highly stable in biological environments. wikipedia.org This biostability is a major advantage for developing new therapeutic and diagnostic tools. wikipedia.orggoogle.com
The engineering of functional biopolymers using this compound is centered on the synthesis and application of Threose Nucleic Acid (TNA). TNA is an artificial genetic polymer capable of forming stable, antiparallel duplexes with complementary strands of DNA, RNA, and itself. nih.gov This ability to exchange genetic information with natural nucleic acids, combined with its inherent stability, makes it a prime candidate for various applications in synthetic biology and biotechnology. nih.govacs.org
The primary challenge in utilizing TNA has been its synthesis. However, significant advancements have been made in both the chemical and enzymatic synthesis of TNA. rsc.org Chemical methods using phosphoramidite (B1245037) chemistry have been optimized for constructing TNA oligonucleotides. wikipedia.orgsynoligo.com More recently, the development of specialized enzymes has paved the way for more efficient, large-scale production, which is crucial for in vitro selection and evolution experiments. rsc.org These engineered biopolymers are now being explored for use in creating artificial life forms and developing novel, stable genetic materials. opprtna.com
Directed evolution, a method that mimics natural selection in a laboratory setting to evolve proteins and nucleic acids with desired properties, has been instrumental in advancing TNA-related research. google.com A significant breakthrough in this area is the creation of TNA polymerases through directed evolution. wikipedia.org These engineered enzymes are capable of copying genetic information from a DNA template to synthesize TNA, a process crucial for its practical application. google.com
This achievement represents a milestone in synthetic biology, narrowing the performance gap between natural and artificial enzyme systems. google.com The availability of TNA polymerases enables the replication and amplification of TNA, which in turn allows for the in vitro selection of TNA-based molecules with specific functions, such as aptamers or enzymes (threozymes). wikipedia.org This process of Darwinian evolution applied to a synthetic genetic polymer demonstrates that the fundamental properties of heredity and evolution are not exclusive to DNA and RNA. wikipedia.org
This compound Derivatives in Biomedical Applications
The unique characteristics of this compound and its derivatives, particularly TNA and mineral salts like magnesium L-threonate, have led to their investigation in a range of biomedical fields. rsc.orgmedicalnewstoday.com TNA's high biological stability, strong binding affinity, and biocompatibility make it an attractive candidate for gene therapy, molecular diagnostics, and immunotherapy. rsc.orgnih.gov Studies have shown that TNA oligonucleotides can enter various cell lines without the need for transfection agents and are nontoxic to living cells. acs.org Furthermore, this compound itself, as a degradation product of ascorbic acid, has been studied for its role in biological processes and its potential as a therapeutic agent. thno.org
This compound derivatives are being actively explored in drug development for their therapeutic potential. Threose Nucleic Acid (TNA) is a promising candidate for RNA therapeutics due to its high stability against enzymatic degradation. wikipedia.orgacs.org This resistance allows TNA-based drugs to have a longer duration of action in the body. TNA aptamers, which are short strands of TNA that can bind to specific molecular targets like proteins, have been developed and show potential as next-generation therapeutic agents. wikipedia.org
Another derivative, magnesium L-threonate, has been investigated for its ability to increase magnesium levels in the brain. medicalnewstoday.com Research in animal models suggests it may help protect against brain cell death, reduce motor deficits in models of Parkinson's disease, and attenuate neuropathic pain induced by chemotherapy agents like vincristine. medicalnewstoday.comnih.gov Additionally, this compound itself is a substrate for the enzyme aldose reductase, a function that may play a role in preventing the glycation of proteins, a process implicated in various pathologies. synoligo.comthno.org
Threose Nucleic Acid (TNA) oligonucleotides are being evaluated as agents for gene silencing, a therapeutic strategy that aims to reduce the expression of specific genes. rsc.orgnih.gov TNA can be incorporated into small interfering RNAs (siRNAs) to enhance their stability and activity. nih.gov The Watson-Crick base pairing ability of TNA allows it to bind with high specificity to complementary messenger RNA (mRNA) targets, leading to their degradation or the inhibition of their translation into protein. acs.org
Research has demonstrated the efficacy of TNA-modified antisense agents in living cells. For instance, TNA molecules designed to target the Green Fluorescent Protein (GFP) gene have shown a high degree of inhibition of GFP expression in cell lines. acs.org This demonstrates TNA's potential as a functional biomaterial for applications in drug discovery and life science research, serving as a viable alternative to other modified oligonucleotides. acs.org
| Modification Type | Target Gene | Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Single TNA Base Pair in siRNA | Transthyretin (TTR) | HeLa | Demonstrated effective gene silencing activity in vitro. | nih.gov |
| Anti-GFP TNA Oligonucleotide | Green Fluorescent Protein (GFP) | HeLa, HEK293 | High antisense activity and inhibition of GFP gene expression without transfection agents. | acs.org |
Derivatives of this compound are emerging as promising candidates in cancer treatment, showing potential in both direct antitumor activity and immunotherapy. google.comnih.gov TNA, in particular, has been utilized to develop aptamers that can function as immunotherapeutic agents. rsc.orgnih.gov
In the realm of immunotherapy, researchers have isolated biostable TNA aptamers that specifically target the Programmed death-ligand 1 (PD-L1) protein. nih.gov PD-L1 is a crucial immune checkpoint protein that cancer cells often exploit to evade the immune system. By blocking PD-L1, these TNA aptamers have demonstrated potential in vivo anticancer immunotherapeutic efficacy, suggesting a new approach to cancer immunotherapy. nih.gov
Direct antitumor effects have also been observed. A patent has described the use of tetroses, including this compound, to inhibit the growth of cancer cells. google.com Furthermore, the derivative magnesium L-threonate has been shown in animal studies to inhibit the growth of U87 glioma cells and increase survival rates in nude mice. google.com
| This compound Derivative | Mechanism/Target | Cancer Model | Key Finding | Reference |
|---|---|---|---|---|
| TNA Aptamer | Immunotherapy (PD-L1 protein targeting) | In vivo models | Demonstrated potential anticancer immunotherapeutic efficacy. | nih.gov |
| This compound | Direct inhibition of cell growth | Cancer cells | Exhibits an inhibitory effect on the growth of cancer cells. | google.com |
| Magnesium L-Threonate | Direct inhibition of tumor growth | U87 glioma cells in nude mice | Inhibited tumor growth and increased survival rate. | google.com |
Molecular Detection and Diagnostic Biosensors
The unique chemical structure of α-L-threose nucleic acid (TNA), an analogue of RNA and DNA, imparts a high degree of biological stability, making it an exemplary candidate for the development of molecular detection and diagnostic biosensors. Unlike natural nucleic acids, TNA is resistant to nuclease-induced degradation, a critical feature for probes used in complex biological samples. researchgate.netnih.gov This stability, combined with its ability to form stable Watson-Crick base pairs with complementary DNA and RNA sequences, has led to the creation of innovative TNA-based biosensors. nih.gov
Researchers have successfully developed TNA-based probes for the real-time monitoring of microRNA (miRNA) levels within living cells. nih.govtaylorfrancis.comnih.gov These probes typically consist of a fluorophore-labeled TNA reporter strand partially hybridized to a quencher-labeled TNA strand that is antisense to the target miRNA. nih.govtaylorfrancis.com In the absence of the target, the fluorophore and quencher are in close proximity, resulting in fluorescence quenching. Upon binding to the target miRNA, a more stable duplex is formed, causing the reporter strand to be displaced and resulting in a detectable fluorescence signal. nih.govtaylorfrancis.comnih.gov These TNA probes have demonstrated high specificity, capable of distinguishing single or double base mismatches in the target RNA sequence. nih.govnih.gov
Furthermore, the integration of TNA with nanomaterials has enhanced biosensor sensitivity. A graphene oxide (GO)-TNA biosensor has been engineered for the detection and imaging of target nucleic acids both in vitro and in vivo. researchgate.net In this system, TNA capture probes are loaded onto a GO substrate. This nanoplatform demonstrated a significant improvement in the detection limit—88-fold lower compared to the TNA probes alone—and showcased the ability to monitor dynamic changes in target miRNA within living systems. researchgate.net The inherent biocompatibility and negligible cytotoxicity of these TNA-based probes make them promising tools for miRNA-related diagnostics and biomedical research. nih.govtaylorfrancis.com
| TNA-Based Biosensor Characteristics | Description | Key Advantages |
| Recognition Element | α-L-threose nucleic acid (TNA) probes | High specificity, capable of single-base mismatch detection. |
| Stability | Resistant to nuclease degradation | Favorable for use in biological fluids (e.g., serum). |
| Detection Mechanism | Fluorescence "turn-on" upon target binding | Enables real-time monitoring of nucleic acid levels. |
| Sensitivity Enhancement | Integration with graphene oxide (GO) | Achieved an 88-fold improvement in the limit of detection. |
| Biocompatibility | Negligible cytotoxicity | Suitable for imaging and detection in living cells. |
Aptamer Selection and TNAzyme Discovery
The principles of Darwinian evolution have been applied at the molecular level to select for TNA sequences with specific functions, leading to the development of TNA aptamers and the discovery of catalytic TNA molecules, known as TNAzymes.
Aptamer Selection: TNA aptamers are short, single-stranded TNA molecules that can fold into specific three-dimensional structures to bind to targets like small molecules and proteins with high affinity and specificity. rsc.org The availability of engineered polymerases capable of reverse transcribing TNA into DNA and forward transcribing DNA back into TNA has enabled the use of in vitro selection techniques, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), to evolve TNA aptamers. rsc.org Due to their threose sugar backbone, these aptamers possess exceptional resistance to nucleases, giving them a significant advantage in stability over their DNA and RNA counterparts for diagnostic and therapeutic applications. rsc.org
TNAzyme Discovery: Beyond binding, TNA has been shown to possess catalytic activity. Through in vitro selection, TNA enzymes, or TNAzymes, have been discovered. These are TNA molecules capable of catalyzing specific chemical reactions. For instance, a TNAzyme known as T17-22 has been identified that exhibits RNA endonuclease activity, catalyzing a site-specific cleavage of an RNA substrate. This particular TNAzyme requires Mg²⁺ as a cofactor for its catalytic function. The catalytic efficiency of T17-22 was determined with a kcat of 0.017 min⁻¹ and a KM of 675 nM. This discovery has been leveraged to create a fluorescent sensor for cellular imaging of Mg²⁺, where the TNAzyme's activity is directly linked to a fluorescence signal.
In a significant study providing experimental support for TNA's potential role as a progenitor to RNA, a toggle in vitro selection method was used to identify a nucleic acid sequence that is catalytically active in both TNA and RNA backbones. This enzyme, named CAMELEON, catalyzes an RNA cleavage reaction whether it is composed of a TNA or an RNA backbone, though it exhibits different catalytic behaviors and likely folds into distinct structures depending on its composition. This demonstrates that catalytic function can be preserved during a backbone transition from TNA to RNA.
| Functional TNA Molecule | Description | Key Research Finding |
| TNA Aptamer | Binds to specific molecular targets. | Evolved via in vitro selection; highly resistant to nuclease degradation. |
| TNAzyme (e.g., T17-22) | Catalyzes site-specific RNA cleavage. | Activity is Mg²⁺-dependent; used to create a fluorescent biosensor for cellular metal ion imaging. |
| CAMELEON Enzyme | Catalytically active as both a TNAzyme and a Ribozyme. | Demonstrates that catalytic function can be maintained across different nucleic acid backbones. |
In Vivo Delivery, Biodistribution, and Biosafety of TNAs
The transition of TNA-based technologies from laboratory tools to potential clinical applications necessitates a thorough evaluation of their behavior in living organisms. Studies on the in vivo delivery, biodistribution, and biosafety of TNAs have revealed favorable properties that support their further development.
Synthetic TNAs have been shown to be readily taken up by a number of cell lines without the need for transfection agents. This intrinsic ability to enter cells is a significant advantage for therapeutic applications. Once administered in vivo in mouse models, TNAs exhibit excellent biological stability. Following intravenous injection, the majority of TNA oligonucleotides are distributed to the kidneys, indicating that renal filtration is the primary route of excretion from the body. Importantly, the accumulation of TNAs in the kidneys did not induce any pathological changes or acute structural and functional damage to the renal system.
Mitigation Strategies for L-RNA Cytotoxicity
While L-nucleic acids, including L-RNA, are generally considered to have low immunogenicity and high stability, certain sequences can exhibit unexpected biological effects, such as cytotoxicity. Research into the interactions between L-oligonucleotides and endogenous cellular components has begun to unravel the mechanisms behind these effects and identify strategies for their mitigation.
Studies have revealed that single-stranded, G-rich L-RNA sequences can be cytotoxic. rsc.org The source of this toxicity has been linked to interactions between the L-RNA and a wide range of nuclear proteins. rsc.org These interactions can lead to nucleolar stress, which involves the dysregulation of ribosome biogenesis and can trigger a cytotoxic response. rsc.org
| Issue | Proposed Mechanism | Mitigation Strategy | Outcome |
| Cytotoxicity of G-rich L-RNA | Binding of L-RNA to a wide range of nuclear proteins, inducing nucleolar stress. rsc.org | Introduction of 2'-O-methyl modifications into the L-RNA backbone. rsc.org | Reduced L-RNA-protein interactions, decreased nucleolar localization, and lower cytotoxicity. rsc.org |
This compound in Carbohydrate Chemistry and Glycoconjugate Synthesis
This compound, as a four-carbon monosaccharide, serves as a fundamental chiral precursor in the specialized field of carbohydrate chemistry. Its defined stereochemistry is exploited by synthetic chemists to construct more complex and biologically significant L-sugars, which are often rare in nature but are components of important natural products.
Building Block for Complex Carbohydrates
The synthesis of rare L-hexoses, which are often expensive and difficult to obtain from natural sources, can be achieved using more abundant sugars as starting materials. In this context, this compound derivatives serve as valuable chiral building blocks. For example, the stereoselective synthesis of biologically important L-sugars such as 2-deoxy-L-galactose and 3-amino-2,3-dideoxy-L-xylo-hexose has been successfully accomplished starting from 4-O-benzyl-2,3-O-isopropylidene-L-threose. This protected this compound derivative acts as a scaffold, allowing for the controlled, stepwise addition of carbon atoms and functional groups to build up to the larger, more complex L-hexose structures. This synthetic strategy highlights the utility of this compound in providing access to a range of rare L-sugars necessary for glycoscience research.
Synthesis of Glycoconjugates
Glycoconjugates are biologically vital molecules where carbohydrate moieties (glycans) are covalently linked to proteins or lipids. rsc.org The synthesis of these complex molecules often requires access to a diverse array of monosaccharide building blocks. L-sugars, including those synthesized from this compound, are known components of important polysaccharides and other natural products.
Furthermore, this compound itself has demonstrated a high reactivity in glycation, the non-enzymatic reaction between a sugar and a protein or lipid. This compound, a degradation product of ascorbic acid, has been shown to have a greater ability to glycate and crosslink lens proteins in vitro compared to several other related compounds. The reaction is rapid; the presence of N-acetyl-L-lysine accelerated the rate of this compound disappearance 30-fold, indicating a swift glycation process. This inherent reactivity towards amino acid residues, the building blocks of proteins, underscores the potential for this compound and its derivatives to be used in the formation of glycoconjugate structures, linking the carbohydrate world with proteins.
Theoretical and Computational Studies on this compound and its Analogs
Theoretical and computational chemistry provide powerful tools to investigate the properties and reactivity of molecules like this compound and its derivatives at an atomic level. These methods offer insights that can be difficult to obtain through experimental means alone, aiding in the prediction of reaction outcomes and the understanding of complex biological structures.
Modeling of Stereoselective Reactions
This compound is a chiral molecule, containing two stereogenic centers, which gives rise to a family of stereoisomers, including its enantiomer, D-Threose, and its diastereomers, D- and L-Erythrose. libretexts.orgcsbsju.edu The specific spatial arrangement of the hydroxyl groups defines its "threo" configuration, where, in a Fischer projection, the key substituents are on opposite sides of the carbon chain. chemistrysteps.com This stereochemistry is fundamental to its biological recognition and chemical reactivity.
Computational modeling has become an indispensable tool for predicting the outcome of stereoselective reactions. nih.gov For a molecule like this compound, these models can quantitatively predict which stereoisomer is preferentially formed in a reaction. nih.govarxiv.org Methodologies such as Density Functional Theory (DFT) are employed to explore reaction paths and analyze transition states for processes like cycloaddition reactions. researchgate.net By calculating the energy barriers for different pathways, chemists can understand why one stereoisomer is favored over another. nih.govarxiv.org
Recent advancements have incorporated machine learning algorithms to predict enantioselectivity. nih.govarxiv.org These models are trained on datasets of known stereoselective reactions and can identify complex relationships between the structure of reactants, catalysts, solvents, and the stereochemical outcome. nih.gov Such predictive models are crucial for the rational design of syntheses involving chiral molecules like this compound, minimizing the need for extensive experimental trial-and-error. nih.govarxiv.org
Table 1: Stereoisomers of Tetrose Sugars
| Name | Relationship to D-Threose | C2 Configuration | C3 Configuration |
|---|---|---|---|
| D-Threose | - | S | R |
| This compound | Enantiomer | R | S |
| D-Erythrose | Diastereomer | R | R |
| L-Erythrose | Diastereomer | S | S |
Note: Configuration based on standard IUPAC nomenclature.
Computational Analysis of TNA Structure-Property Relationships
One of the most significant analogs of this compound is its incorporation into Threose Nucleic Acid (TNA), an artificial genetic polymer. wikipedia.org In TNA, the conventional five-carbon ribose or deoxyribose sugar of RNA and DNA is replaced by the four-carbon α-L-threofuranosyl sugar. wikipedia.org Computational analysis, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, has been vital in understanding the unique structural and functional properties of TNA.
MD simulations allow researchers to model the dynamic behavior of TNA helices, both as homoduplexes and as heteroduplexes with DNA and RNA. These simulations reveal that TNA imposes a rigid, A-like helical geometry on its partner strand. Computational studies suggest that while RNA can adapt well to this conformation, DNA faces significant structural strain, explaining why TNA pairs more favorably with RNA.
Quantum mechanics methods are used to analyze the non-covalent interactions that stabilize the TNA duplex, such as hydrogen bonding and base stacking. These calculations provide precise energies for base pairing and stacking interactions, helping to explain the thermodynamic stability of TNA-containing helices. By dissecting the forces at play, these computational studies illuminate the fundamental structure-property relationships that govern TNA's ability to act as a genetic material.
Analytical Techniques in this compound Research
A suite of advanced analytical techniques is essential for the detection, quantification, and characterization of this compound and its derivatives in various matrices. These methods are crucial for studying its degradation, metabolism, and role in biological systems.
HPLC and Mass Spectrometry for Degradation Pathway Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a cornerstone technique for studying the degradation of complex molecules. nih.govnih.gov This method allows for the separation of compounds in a mixture followed by their identification and structural characterization based on their mass-to-charge ratio and fragmentation patterns. nih.govmdpi.com
In the context of this compound, which is known to be a degradation product of L-ascorbic acid, these techniques are critical for elucidating its subsequent reaction pathways. nih.gov this compound is relatively unstable and vigorously participates in Maillard reactions. nih.gov Studies on the degradation of this compound under various pH conditions have used mass spectrometry to identify key breakdown products. nih.gov For example, at pH 7.0, degradation products include 3-deoxy-tetros-2-ulose, 2,4-dihydroxybutyrate, and glyceraldehyde. nih.gov Isotopic tracer studies combined with MS analysis have confirmed that glyceraldehyde is formed through the loss of the C-1 carbon from the this compound molecule. nih.gov
Table 2: Identified Degradation Products of this compound
| Degradation Product | Analytical Method | Reference |
|---|---|---|
| 3-deoxy-tetros-2-ulose | GLC-MS | nih.gov |
| 2,4-dihydroxybutyrate | GLC-MS | nih.gov |
NMR Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution and for tracking metabolic processes in real-time. frontiersin.orgnih.gov For carbohydrates like threose, NMR can distinguish between its different forms in aqueous solution, such as the open-chain aldehyde, the hydrate, and the cyclic α- and β-furanose tautomers. unimo.it The chemical shifts, particularly of the C-1 carbon, are indicative of the specific tautomeric form present. unimo.it
NMR has been instrumental in metabolic studies involving threose. frontiersin.orgnih.gov For instance, studies using 13C-labeled D-threose in rat lenses demonstrated its rapid reduction to D-threitol, a process presumably catalyzed by the enzyme aldose reductase. nih.gov This metabolic conversion was monitored directly within the lens tissue using NMR spectroscopy, which could clearly identify the signals of the resulting [1-13C]threitol. nih.gov Such studies confirm that despite the high reactivity of this compound with proteins, a metabolic pathway for its detoxification exists in certain biological tissues. nih.gov
Gas-Liquid Chromatography for Detection in Biological Samples
Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile or derivatized small molecules in complex biological samples. mdpi.comnih.gov To apply this technique to a non-volatile sugar like this compound, a chemical derivatization step is required to make it volatile.
This method has been successfully used to detect and quantify threose in human lens tissue. nih.gov In these studies, sugars from lens extracts were first reduced to their corresponding sugar alcohols (polyols) with sodium borohydride, converting threose to threitol. nih.gov The resulting polyols were then acetylated to form volatile derivatives, which could be readily analyzed by GLC. nih.gov Using this procedure, researchers were able to measure the levels of threitol, providing an indirect measure of the presence of threose in the original biological sample. nih.gov This technique, especially when combined with mass spectrometry for confirmation, provides a robust method for detecting this compound in biological specimens. nih.govnih.gov
Gel Electrophoresis for Polymerization Analysis
Gel electrophoresis is a fundamental technique for the analysis of polymers, and it has been effectively applied to the study of this compound-based polymers, most notably Threose Nucleic Acid (TNA). This method separates macromolecules based on their size and charge, providing critical insights into the success of polymerization reactions, the purity of the resulting products, and their structural characteristics. For TNA and its derivatives, polyacrylamide gel electrophoresis (PAGE) is the most commonly employed method.
Denaturing PAGE is frequently used to analyze the products of polymerase-mediated synthesis of TNA oligonucleotides. nih.gov In this process, a DNA primer is extended by a polymerase using TNA triphosphates (tNTPs) as building blocks. nih.gov After the reaction, the products are run on a denaturing polyacrylamide gel to separate the newly synthesized TNA strands from the original DNA primer and any unincorporated tNTPs. The migration of the molecules through the gel matrix is inversely proportional to their size; smaller molecules travel further down the gel. By comparing the position of the product band to a known molecular weight ladder, researchers can confirm the formation of the full-length TNA product. nih.govexcedr.com This technique is crucial for verifying that the polymerase has successfully incorporated the TNA monomers to create a polymer of the desired length. nih.gov
In addition to confirming the synthesis of TNA, gel electrophoresis is also a standard method for purification. synoligo.comnih.gov Following solid-phase synthesis of TNA oligonucleotides, the crude product contains the desired full-length sequence as well as shorter, truncated sequences. Preparative denaturing PAGE can be used to isolate the full-length TNA oligonucleotides, ensuring a high-purity sample for subsequent applications. nih.gov The purity and molecular weight of the synthesized TNA are often confirmed by complementary techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. synoligo.comnih.gov
Furthermore, native PAGE, which is conducted under non-denaturing conditions, is utilized to study the higher-order structures formed by TNA polymers. For instance, native PAGE has been instrumental in demonstrating that TNA can self-assemble into stable G-quadruplex structures. wiley.com In these experiments, the mobility of the TNA in the gel provides information about its conformation, with more compact structures migrating faster than extended ones. wiley.com
Table 1: Representative Data from a Primer Extension Assay for TNA Synthesis Analyzed by 12% Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
| Lane | Sample Components | Expected Product Size (nucleotides) | Observation on Gel | Interpretation |
| 1 | DNA Primer (5'-IR680 labeled) | 20 | Single band at 20 nt position | Control for primer migration |
| 2 | DNA Primer + DNA Template + tNTPs (tATP, tCTP, tGTP, tTTP) + Engineered TNA Polymerase | 40 | Prominent band at 40 nt position | Successful full-length TNA synthesis |
| 3 | DNA Primer + DNA Template + Engineered TNA Polymerase (No tNTPs) | 20 | Single band at 20 nt position | No extension without TNA building blocks |
| 4 | DNA Primer + DNA Template + tNTPs (No Polymerase) | 20 | Single band at 20 nt position | Polymerase is essential for the reaction |
| 5 | DNA Ladder | Variable | Series of bands with known sizes | Molecular weight reference |
This table is a hypothetical representation based on descriptions of primer extension assays in the cited literature. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
